D-Xylose-1-13C
Overview
Description
D-Xylose-1-13C is a stable isotope-labeled compound of D-Xylose, where the carbon-1 position is enriched with the carbon-13 isotope. This compound is primarily used in scientific research as a tracer in metabolic studies due to its unique isotopic signature .
Mechanism of Action
Target of Action
D-Xylose-1-13C, also known as D-[1-13C]xylose, is a stable isotope-labeled compound . Its primary target is the enzyme xylose isomerase , which plays a crucial role in the metabolism of xylose . This enzyme catalyzes the conversion of D-xylose to D-xylulose .
Mode of Action
This compound interacts with its target, xylose isomerase, by serving as a substrate for the enzyme . The enzyme catalyzes the isomerization of D-xylose to D-xylulose . This conversion is a key step in the metabolic pathway of xylose .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the xylose metabolic pathway . In this pathway, D-xylose is converted into D-xylulose by the action of xylose isomerase . D-xylulose then enters the pentose phosphate pathway, where it is further metabolized to generate energy and provide precursors for the synthesis of nucleotides and amino acids .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). As a stable isotope-labeled compound, this compound is often used as a tracer in drug development processes . Its incorporation into drug molecules can potentially affect the pharmacokinetic and metabolic profiles of the drugs .
Result of Action
The action of this compound results in the production of D-xylulose, a key intermediate in the xylose metabolic pathway . This process contributes to the efficient utilization of xylose, a major component of lignocellulosic biomass, for the production of biofuels and chemicals .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the activity of xylose isomerase, the primary target of this compound, can be affected by factors such as pH, temperature, and the presence of other substrates . Understanding these influences is crucial for optimizing the use of this compound in research and industrial applications.
Biochemical Analysis
Biochemical Properties
D-Xylose-1-13C plays a significant role in biochemical reactions. It is catalyzed by xylose isomerase to form xylulose, which is a key step in the anaerobic fermentation of xylose . This process involves interactions with various enzymes and proteins .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its presence can affect the uptake and metabolism of glucose, which is usually present with xylose in lignocellulose hydrolysate .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The xylose isomerase and Weimberg pathways are the major routes across diverse routes of bacterial xylose metabolism .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are currently being researched. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of D-Xylose-1-13C typically involves the fermentation or chemical conversion of substrates labeled with carbon-13, such as carbon-13-glucose or carbon-13-xylose . The specific method depends on the experimental requirements and available equipment.
Industrial Production Methods: Industrial production of this compound is often carried out through microbial fermentation processes. These processes utilize genetically engineered microorganisms capable of incorporating carbon-13 into the xylose molecule. The fermentation conditions, including temperature, pH, and nutrient supply, are optimized to maximize yield .
Chemical Reactions Analysis
Types of Reactions: D-Xylose-1-13C undergoes various chemical reactions, including:
Oxidation: D-Xylose can be oxidized to form D-Xylonic acid.
Reduction: Reduction of D-Xylose leads to the formation of xylitol.
Fermentation: D-Xylose can be fermented by certain yeast species to produce ethanol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst such as palladium on carbon.
Fermentation: Yeast strains such as Pachysolen tannophilus and Candida shehatae are used under anaerobic conditions.
Major Products:
Oxidation: D-Xylonic acid.
Reduction: Xylitol.
Fermentation: Ethanol and carbon dioxide.
Scientific Research Applications
D-Xylose-1-13C has a wide range of applications in scientific research:
Comparison with Similar Compounds
D-Xylose: The non-labeled form of D-Xylose.
D-Xylulose: An isomer of D-Xylose involved in the pentose phosphate pathway.
Xylitol: A sugar alcohol derived from the reduction of D-Xylose.
Uniqueness: D-Xylose-1-13C is unique due to its carbon-13 label, which makes it an invaluable tool for tracing metabolic pathways and studying biochemical reactions. Unlike its non-labeled counterparts, this compound provides detailed insights into the dynamics of carbon flow in biological systems .
Properties
IUPAC Name |
(3R,4S,5R)-(213C)oxane-2,3,4,5-tetrol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5?/m1/s1/i5+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-KOPVYNEGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([13CH](O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00431118 | |
Record name | D-Xylose-1-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00431118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70849-21-7 | |
Record name | D-Xylose-1-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00431118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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